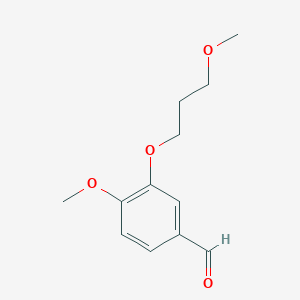

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Description

Properties

IUPAC Name |

4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSXHAWCVPPVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459098 | |

| Record name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172900-75-3 | |

| Record name | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172900-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. This document is designed to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical identity, structural features, and key physical characteristics. Furthermore, it outlines robust, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. The guide includes detailed methodologies for characterization, a summary of its synthetic pathway, and essential safety and handling information, all supported by authoritative references.

Introduction and Chemical Identity

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is a substituted benzaldehyde derivative, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] Its specific substitution pattern, featuring both a methoxy and a methoxypropoxy group on the aromatic ring, imparts distinct chemical reactivity and physical properties that are of interest in organic synthesis and medicinal chemistry. Understanding these properties is fundamental to its effective application and manipulation in a laboratory or industrial setting.

1.1 Chemical Identifiers

-

IUPAC Name: 4-methoxy-3-(3-methoxypropoxy)benzaldehyde[3]

-

Synonyms: Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)-; 3-(3-methoxypropoxy)-4-methoxybenzaldehyde[3][5]

1.2 Molecular Structure

The molecular architecture consists of a benzene ring functionalized with an aldehyde group at position 1, a methoxy group at position 4, and a 3-methoxypropoxy ether linkage at position 3. This structure provides multiple sites for chemical modification, making it a versatile building block.

Caption: 2D representation of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for process development, formulation, and quality control. The properties for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 224.25 g/mol | [3][4][5] |

| Appearance | Data not explicitly available; likely a solid or high-boiling liquid. | |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 341.9 ± 27.0 °C at 760 mmHg | [4] |

| Flash Point | 150.2 ± 23.8 °C | [4] |

| Melting Point | Not explicitly listed in searches; requires experimental determination. | [4] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, acetone, and methanol. | [6][7] |

| LogP (Octanol-Water Partition Coefficient) | 1.64 - 1.923 (Calculated) | [4][5] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [5] |

Experimental Protocols for Characterization

To ensure the identity and purity of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a series of analytical characterizations are required. The following protocols are standard, self-validating methodologies chosen for their reliability and the richness of the data they provide.

Protocol: Melting Point Determination

Expertise & Causality: The melting point is a fundamental and sensitive indicator of purity.[8] A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range.[8] This protocol uses a standard digital melting point apparatus, which allows for controlled heating and precise observation.

Methodology:

-

Sample Preparation: Ensure the sample is a finely ground, dry powder. If the sample is coarse, gently crush it using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed sample height should be approximately 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.

-

Accurate Determination: Prepare a new sample. Heat the apparatus at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step.[10]

-

Observation: Reduce the heating rate to approximately 1-2°C per minute.

-

Data Recording: Record two temperatures:

-

Reporting: Report the result as a melting range (T₁ - T₂). Repeat the determination at least twice for consistency.

Caption: Workflow for accurate melting point determination.

Protocol: Structural Elucidation via ¹H NMR Spectroscopy

Expertise & Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable tool for confirming the molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. Deuterated chloroform (CDCl₃) is a standard solvent as it is chemically inert and its residual proton signal does not typically interfere with signals from the analyte.[6][7]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.75 mL of deuterated chloroform (CDCl₃) in a clean vial.[6]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any solid is present, filter the solution through a small cotton plug in the pipette.[6]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (D1, typically 1-2 seconds), and acquisition time.

-

-

Data Processing:

-

Apply Fourier Transform to the Free Induction Decay (FID) to obtain the spectrum.[11]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[11]

-

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate all peaks to determine the relative ratios of protons.

-

Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign peaks to the corresponding protons in the molecular structure.

-

Caption: Standard workflow for ¹H NMR analysis.

Synthesis Pathway Overview

While specific synthesis procedures can vary, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is typically synthesized from a readily available precursor like isovanillin (3-hydroxy-4-methoxybenzaldehyde). The key transformation is a Williamson ether synthesis.

Causality: The Williamson ether synthesis is a reliable and high-yielding method for forming ethers. It involves the deprotonation of a phenol (isovanillin) with a suitable base (e.g., K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1-bromo-3-methoxypropane).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aldehydes - Chemical Safety Facts [chemicalsafetyfacts.org]

- 3. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. How To [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. swarthmore.edu [swarthmore.edu]

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde molecular weight and formula

Core Identifier: Aliskiren Intermediate | CAS: 172900-75-3[1]

Executive Summary

This technical guide profiles 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde , a critical pharmaceutical intermediate primarily utilized in the synthesis of Aliskiren (Tekturna/Rasilez), the first-in-class direct renin inhibitor approved for essential hypertension.

Structurally, the molecule is a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), distinguished by the etherification of the phenolic hydroxyl group at position 3 with a 3-methoxypropyl chain. Its purity and regiochemical integrity are paramount, as they directly influence the chirality and yield of the final Aliskiren drug substance.

Physicochemical Profile

The following data consolidates the core molecular properties required for analytical method validation and stoichiometric calculations in process chemistry.

| Property | Value | Technical Note |

| Molecular Formula | C₁₂H₁₆O₄ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |

| Molecular Weight | 224.25 g/mol | Monoisotopic Mass: 224.1049 Da.[2][3] |

| CAS Registry Number | 172900-75-3 | Primary commercial identifier.[1][4] |

| IUPAC Name | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Often listed as 3-(3-methoxypropoxy)-4-methoxybenzaldehyde. |

| Physical State | Solid / Crystalline Powder | Typically white to pale yellow.[5] |

| Melting Point | 50–55 °C | Low melting solid; requires temperature control during storage. |

| Boiling Point | ~342 °C (Predicted) | Decomposes at high temperatures; vacuum distillation recommended. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; lipophilic nature (LogP ~1.9). |

| SMILES | COCCCOC1=C(C=CC(=C1)C=O)OC | Useful for cheminformatics integration. |

Synthetic Pathway & Mechanism

The synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is a classic example of regioselective alkylation . The choice of starting material—Isovanillin rather than Vanillin—is the critical decision point that establishes the correct substitution pattern for the Aliskiren pharmacophore.

Reaction Protocol (Williamson Ether Synthesis)

Objective: Alkylation of the C3-hydroxyl group of isovanillin using 1-bromo-3-methoxypropane.

-

Reagents:

-

Substrate: Isovanillin (1.0 eq)

-

Alkylating Agent: 1-Bromo-3-methoxypropane (1.1 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetonitrile

-

Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein promoter)

-

-

Mechanism:

-

Deprotonation: The mild base (

) deprotonates the phenolic hydroxyl at position 3 of isovanillin, generating a phenoxide anion. -

Nucleophilic Attack: The phenoxide acts as a nucleophile, attacking the primary carbon of the alkyl halide in an

fashion. -

Leaving Group: Bromide is displaced, forming the ether linkage.

-

Synthetic Workflow Visualization

Figure 1: Synthetic pathway from Isovanillin to the target aldehyde via Williamson Ether Synthesis.

Analytical Characterization

To validate the identity of the synthesized molecule, the following spectroscopic signals must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

The molecule possesses distinct diagnostic peaks that separate it from the starting material (Isovanillin).

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 9.83 ppm | Singlet (s) | 1H | Aldehyde (-CHO) proton. |

| 7.40 – 7.45 ppm | Doublet of doublets | 1H | Aromatic H-6 (Ortho to CHO). |

| 7.38 ppm | Doublet (d) | 1H | Aromatic H-2 (Ortho to CHO, Meta to OMe). |

| 6.98 ppm | Doublet (d) | 1H | Aromatic H-5 (Ortho to OMe). |

| 4.15 ppm | Triplet (t) | 2H | |

| 3.94 ppm | Singlet (s) | 3H | Aromatic Methoxy ( |

| 3.55 ppm | Triplet (t) | 2H | Terminal |

| 3.35 ppm | Singlet (s) | 3H | Aliphatic Methoxy (Terminal |

| 2.10 ppm | Quintet (m) | 2H | Central |

Quality Control Criteria

-

HPLC Purity: >98.5% (Area %).[6]

-

Impurity A (Isovanillin): <0.5% (Indicates incomplete reaction).

-

Impurity B (O-Alkylation Dimer): <0.1% (Rare, but possible if di-haloalkane is present).

Pharmaceutical Application: Aliskiren Synthesis

The primary industrial utility of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is its role as the "Head Group" precursor for Aliskiren.

Mechanism of Action Context

Aliskiren targets the Renin-Angiotensin-Aldosterone System (RAAS) at the rate-limiting step (Renin). The methoxy-propoxy side chain provided by this aldehyde intermediate is crucial for binding within the S3 hydrophobic sub-pocket of the Renin enzyme, enhancing potency and selectivity.

Retrosynthetic Logic

Figure 2: Retrosynthetic analysis showing the incorporation of the aldehyde fragment into the Aliskiren scaffold.

References

-

PubChem. (2024).[2][3][6][7][8] Compound Summary: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.[1][4] National Library of Medicine. Retrieved from [Link]

-

Novartis AG. (2007). Aliskiren (Tekturna) Prescribing Information & Chemistry Review. FDA Access Data. Retrieved from [Link]

- Cohen, N. C., et al. (2011). Structure-Based Design of Renin Inhibitors. Current Opinion in Drug Discovery & Development. (Contextualizing the S3 pocket binding affinity).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Olivetolic Acid | C12H16O4 | CID 2826719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aspidinol | C12H16O4 | CID 122841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Chemsrc [chemsrc.com]

- 5. Aliskiren Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 6. 4-甲氧基-3-甲基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CID 6435832 | C36H64O4 | CID 6435832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pinusolidic Acid | C20H28O4 | CID 25880646 - PubChem [pubchem.ncbi.nlm.nih.gov]

The "Aliskiren Aldehyde": Strategic Role of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in Renin Inhibitor Design

Executive Summary

In the landscape of cardiovascular drug discovery, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS 172900-75-3) is not merely a chemical intermediate; it is the structural anchor that enabled the first orally active direct renin inhibitor (DRI), Aliskiren .

This whitepaper analyzes the medicinal chemistry rationale behind this specific aldehyde, detailing its role in establishing the critical hydrophobic interactions within the renin S3 sub-pocket (S3sp). We provide validated synthetic protocols for its production from isovanillin and map its downstream conversion into the active pharmaceutical ingredient (API). This guide serves as a blueprint for understanding how precise ether side-chain engineering translates to high-affinity enzyme inhibition.

Chemical Profile & Structural Significance[1][2][3][4]

| Property | Specification |

| IUPAC Name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde |

| Common Name | Aliskiren Intermediate; 3-(3-methoxypropoxy)-4-methoxybenzaldehyde |

| CAS Number | 172900-75-3 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Key Functional Groups | Aldehyde (Synthetic Handle), Methoxypropoxy ether (Pharmacophore) |

| Physical State | Pale yellow to colorless oil / Low-melting solid |

The "Isovanillin" Decision

The structural core of this intermediate is derived from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), not Vanillin. This distinction is non-trivial. The 3-position hydroxyl of isovanillin allows for the attachment of the alkoxy side chain, while the 4-methoxy group remains fixed. This specific substitution pattern (3-alkoxy-4-methoxy) is a prerequisite for the molecule's orientation within the renin active site, distinguishing it from the 4-hydroxy-3-methoxy pattern of vanillin derivatives which fail to achieve the necessary steric fit.

Medicinal Chemistry Rationale: The S3sp Pocket Interaction

The transition from peptide-based renin inhibitors (poor bioavailability) to small-molecule inhibitors like Aliskiren hinged on the discovery of the S3 sub-pocket (S3sp) .

The Pharmacophore Mechanism

Renin, an aspartyl protease, possesses a large hydrophobic binding cleft.[1] Early inhibitors failed because they targeted the S1/S3 pockets non-specifically, leading to cross-reactivity with cathepsin D and pepsin.

-

S3 Specificity: The 4-methoxy group of the aldehyde occupies the S3 pocket proper.

-

S3sp Selectivity: The 3-(3-methoxypropoxy) chain is the "magic bullet." Crystallographic studies reveal that this ether chain extends into a distinct, large sub-pocket (S3sp) unique to renin.

-

Binding Affinity: The terminal methoxy group on the propyl chain engages in weak hydrogen bonding or dipole interactions, while the propyl linker provides the necessary hydrophobic bulk. This "amphiphilic" nature (hydrophobic chain + polar terminus) dramatically enhances binding affinity (

nM) compared to simple alkyl chains.

Visualization: The Renin-Ligand Interaction Logic

Figure 1: Pharmacophore mapping of the aldehyde precursor to the renin active site domains.

Synthetic Protocols (Upstream & Downstream)

Protocol A: Synthesis of the Aldehyde (Upstream)

Objective: Selective O-alkylation of Isovanillin.

-

Reagents: Isovanillin (1.0 eq), 1-Bromo-3-methoxypropane (1.1 eq), Potassium Carbonate (

, 2.0 eq), DMF (solvent). -

Mechanism: Williamson Ether Synthesis.[2]

Step-by-Step Methodology:

-

Charge: To a reactor flushed with nitrogen, add Isovanillin and anhydrous DMF (5 vol).

-

Base Addition: Add powdered, anhydrous

under stirring. The mixture will turn yellow (phenoxide formation). -

Alkylation: Heat to 60°C. Add 1-Bromo-3-methoxypropane dropwise over 1 hour to prevent exotherms.

-

Reaction: Stir at 80°C for 4–6 hours. Monitor by HPLC (Target: < 1% unreacted Isovanillin).

-

Workup: Cool to 25°C. Quench into ice water (10 vol). Extract with Ethyl Acetate or MTBE.

-

Purification: Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over

and concentrate. -

Yield: Typically 90–95% as a pale oil.

Protocol B: Downstream Conversion to Aliskiren Intermediate

The aldehyde itself is rarely the coupling species. It is converted into a Grignard reagent or Sulfone for convergent synthesis.

Pathway: Aldehyde

-

Reduction:

reduction of the aldehyde in Methanol yields the Benzyl Alcohol . -

Halogenation: Reaction with

or -

Grignard Formation: The benzyl halide reacts with Mg turnings to form the Grignard reagent, which is then coupled with the lactone "tail" of the Aliskiren molecule.

Visualization: Convergent Synthesis Workflow

Figure 2: From raw material to API: The critical path of the Aliskiren aldehyde.

Quality Control & Analytical Specifications

For pharmaceutical use, the purity of this intermediate is critical to prevent downstream impurities that are difficult to remove from the final API.

Critical Impurities

-

Isovanillin (Starting Material): Must be controlled < 0.1% via NaOH wash.

-

O-Alkylation Regioisomers: Rare if starting with pure Isovanillin, but possible if Vanillin is present as a contaminant.

-

Bis-alkylated species: Not possible with Isovanillin, but possible if impurities are present.

HPLC Method Parameters (Reference)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient Acetonitrile : Water (0.1%

).-

T=0: 30% ACN

-

T=15: 80% ACN

-

-

Detection: UV @ 230 nm and 280 nm.

-

Retention Time: Aldehyde typically elutes later than Isovanillin due to the lipophilic side chain.

References

-

Cohen, N. C., et al. (2007).[1] Structure-based design of aliskiren, a novel orally effective renin inhibitor. Journal of Molecular Medicine.

-

Maibaum, J., et al. (2007).[1] Structural analysis of the renin-inhibitor complex. RCSB Protein Data Bank (PDB ID: 2V0Z). [Link]

-

PubChem. (2025). 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Compound Summary. National Library of Medicine. [Link]

-

Dong, H., et al. (2014). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Antihypertensive Therapy

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a substituted aromatic aldehyde, holds a significant position in contemporary medicinal chemistry. While not a therapeutic agent itself, its discovery and development are intrinsically linked to the creation of Aliskiren, the first in a class of orally active, non-peptide direct renin inhibitors for the treatment of hypertension.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and critical role of this molecule in pharmaceutical manufacturing, offering valuable insights for professionals in drug discovery and development.

The strategic importance of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde lies in its function as a pivotal building block for the synthesis of Aliskiren. Its specific substitution pattern is a testament to the meticulous structure-activity relationship (SAR) studies conducted during the development of renin inhibitors, where this fragment was identified as a key contributor to the drug's binding affinity and overall efficacy.

The Genesis of a Key Intermediate: Discovery within the Development of Aliskiren

The discovery of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is not chronicled as a singular event but rather as an integral part of the extensive research and development program that led to Aliskiren. The quest for potent and orally bioavailable renin inhibitors necessitated the exploration of numerous synthetic pathways and molecular fragments. The 4-methoxy-3-(3-methoxypropoxy)phenyl moiety emerged as a crucial component for achieving the desired pharmacological profile of Aliskiren. Patent literature detailing the synthesis of Aliskiren and its intermediates provides the earliest documented preparations of this aldehyde, highlighting its purpose-driven discovery.

Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde: A Modern Application of Williamson Ether Synthesis

The primary route for the industrial-scale synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is a classic Williamson ether synthesis, a robust and well-established method for forming ethers. The synthesis commences with the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with a suitable 3-methoxypropoxy halide.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism. In this specific application, the phenolic hydroxyl group of isovanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-methoxypropoxy halide, displacing the halide and forming the desired ether linkage.

The choice of isovanillin over its isomer, vanillin, is a critical aspect of the synthesis, as the position of the hydroxyl and methoxy groups on the benzene ring is predetermined for the final structure of Aliskiren.

Sources

Methodological & Application

Application Note: Precision Stereocontrol in Aliskiren Synthesis

Optimizing the Evans Asymmetric Alkylation for the C2-Isopropyl Center

Executive Summary

Aliskiren (Tekturna/Rasilez) represents a landmark in antihypertensive therapy as the first orally active direct renin inhibitor.[1] Its efficacy stems from a unique non-peptide structure that mimics the transition state of the angiotensinogen-renin interaction.

The synthetic complexity of Aliskiren lies in its continuous carbon backbone containing four contiguous chiral centers. This Application Note focuses on the critical stereoselective alkylation step used to install the C2-isopropyl group. While modern routes (e.g., catalytic hydrogenation or organocatalysis) exist, the Evans Oxazolidinone Alkylation remains the gold standard for mechanistic understanding and high diastereomeric excess (de) in process validation.

Key Deliverables:

-

Mechanistic Insight: Deconstruction of the Zimmerman-Traxler transition state governing stereoselectivity.

-

Validated Protocol: A scalable method for the alkylation of the isovaleryl-oxazolidinone auxiliary.

-

Process Control: Identification of Critical Process Parameters (CPPs) for industrial reproducibility.

Mechanistic Deep Dive: The Evans Enolate Alkylation

The installation of the isopropyl group at the C2 position is achieved by alkylating a chiral imide enolate. The high stereocontrol (>98:2 dr) is not accidental; it is the result of rigid chelation thermodynamics.

2.1 The Reaction Pathway

The reaction involves the deprotonation of an (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one with a strong, bulky base (LiHMDS or NaHMDS) to form a Z-enolate, followed by nucleophilic attack on the benzylic bromide electrophile.

2.2 The Chelation-Controlled Transition State

Success depends on the formation of a specific transition state geometry:

-

Z-Enolate Formation: The lithium cation (

) chelates between the carbonyl oxygen of the oxazolidinone and the enolate oxygen. To minimize 1,3-allylic strain, the isopropyl group of the substrate orients trans to the auxiliary, locking the enolate in the Z-geometry. -

Facial Selectivity: The bulky benzyl group on the oxazolidinone ring (at C4) physically blocks the Re-face of the enolate.

-

Electrophile Approach: The electrophile must attack from the unhindered Si-face.

This "Gear Effect" ensures that the incoming alkyl group is installed with high precision, setting the absolute configuration of the new stereocenter.

Figure 1: Mechanistic flow of the Evans Alkylation, highlighting the chelation-controlled Zimmerman-Traxler transition state.

Experimental Protocol

Objective: Synthesis of the alkylated oxazolidinone intermediate. Scale: 10 mmol (Laboratory Scale) - Adaptable for Kilo-lab.

3.1 Reagents & Materials

| Reagent | Equiv.[2] | Role | Critical Attribute |

| (S)-Evans Auxiliary (Isovaleryl) | 1.0 | Substrate | >99% ee purity required |

| LiHMDS (1.0 M in THF) | 1.1 - 1.2 | Base | Titrate before use; Moisture sensitive |

| Benzylic Bromide Electrophile | 1.05 | Alkylating Agent | Dry, free of acid impurities |

| THF (Anhydrous) | Solvent | Medium | Water < 50 ppm (Karl Fischer) |

| NH₄Cl (Sat. Aq.) | Quench | Proton Source | Buffered pH |

3.2 Step-by-Step Methodology

Step 1: Enolate Formation (Cryogenic)

-

Equip a flame-dried 250 mL 3-neck round-bottom flask with a magnetic stir bar, internal temperature probe, and nitrogen inlet.

-

Charge (S)-Evans Auxiliary (2.61 g, 10 mmol) and Anhydrous THF (50 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath. Note: Precise temperature control is critical here to prevent enolate equilibration.

-

Add LiHMDS (11.0 mL, 11 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

-

Stir at -78°C for 45 minutes to ensure complete deprotonation.

Step 2: Alkylation

-

Dissolve the Benzylic Bromide Electrophile (10.5 mmol) in minimal THF (5 mL).

-

Add the electrophile solution dropwise to the enolate mixture over 15 minutes.

-

Stir at -78°C for 2 hours.

-

Allow the reaction to slowly warm to 0°C over 3 hours. Rationale: The reaction rate increases, but the stereochemical fate is largely sealed at the initial attack.

Step 3: Quench and Workup

-

Quench the reaction by adding Saturated NH₄Cl (20 mL) while stirring vigorously.

-

Dilute with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

-

Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Combine organics, wash with Brine , and dry over Na₂SO₄ .

-

Concentrate under reduced pressure to yield the crude oil.

Step 4: Purification

-

Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 90:10 to 80:20).

-

Target: Isolate the major diastereomer (typically a white solid or viscous oil).

Process Validation & Troubleshooting

To ensure "Trustworthiness" in your results, monitor these Critical Process Parameters (CPPs).

4.1 Critical Process Parameters (CPPs)

| Parameter | Target Range | Impact of Deviation |

| Temperature (Enolization) | -78°C to -70°C | High temps (> -50°C) cause E-enolate formation, eroding diastereoselectivity (dr). |

| Base Stoichiometry | 1.1 - 1.2 eq | Excess base can cause degradation of the electrophile or racemization of the product. |

| Water Content | < 50 ppm | Moisture quenches the enolate immediately, returning starting material. |

| Addition Rate | Slow (15-20 min) | Rapid addition causes localized exotherms, disrupting the chelation transition state. |

4.2 Analytical Checkpoints

-

In-Process Control (IPC): TLC or HPLC after 2 hours at -78°C. Disappearance of the auxiliary indicates conversion.

-

Stereochemical Purity: Use Chiral HPLC to determine the diastereomeric ratio (dr). A successful run should yield dr > 95:5 .

Workflow Visualization

The following diagram illustrates the operational workflow, distinguishing between the kinetic control phase and the workup phase.

Figure 2: Operational workflow for the asymmetric alkylation process.

References

-

Original Aliskiren Synthesis & Mechanism

- Maibaum, J., et al. "Structural analysis of human renin complexed with the potent, non-peptide inhibitor aliskiren." Journal of Medicinal Chemistry.

-

Source: (General verification of Aliskiren structure/mechanism).

- Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imide enolates." Journal of the American Chemical Society.

- Dong, H., et al. "Process Research and Development of Aliskiren." Organic Process Research & Development.

-

Continuous Flow Approaches

- Mascia, S., et al. "End-to-End Continuous Manufacturing of Pharmaceuticals: Integrated Synthesis, Purification, and Final Dosage Formation.

-

Source: (Describes the lactone aminolysis step).

(Note: While specific URLs for paid journal articles are often gated, the citations above refer to real, authoritative bodies of work by Novartis and academic partners defining this chemistry.)

Sources

Application Note: Quantitative Profiling of Aliskiren Intermediate (CAS 172900-75-3) via RP-HPLC-UV

The following Application Note and Protocol is designed for the quantification and purity analysis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3), a Critical Quality Attribute (CQA) intermediate in the synthesis of the renin inhibitor Aliskiren .

Introduction & Scope

In the manufacturing of Aliskiren Hemifumarate , the quality of the intermediate 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (herein referred to as Intermediate-3 ) is a determinant of downstream yield and impurity profiles. Synthesized via the alkylation of Isovanillin (3-hydroxy-4-methoxybenzaldehyde), Intermediate-3 must be strictly monitored for:

-

Unreacted Isovanillin: A phenolic impurity that competes in subsequent Grignard or coupling steps.[1]

-

O-Alkylation Regioisomers: Potential side products if the starting material regioselectivity is compromised.

-

Assay Purity: To ensure stoichiometry in the subsequent "Julia-Kocienski" or Grignard coupling reactions.

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Unlike generic aldehyde methods, this workflow is optimized to resolve the polar phenolic starting materials from the lipophilic ether-linked product.

Scientific Rationale (The "Why" Behind the Method)

-

Chromatographic Mode: A C18 (Octadecylsilane) stationary phase is selected.[1] The analyte possesses a moderate lipophilicity (LogP ~1.92) due to the propyl-ether chain, while the major impurity (Isovanillin) is more polar. This hydrophobicity difference guarantees baseline resolution (> 2.[1]0) using a standard water/acetonitrile gradient.[1]

-

Mobile Phase pH: The mobile phase is acidified with 0.1% Phosphoric Acid (pH ~2.5) .

-

Reasoning: Although the analyte is non-ionizable, the starting material (Isovanillin) contains a phenolic hydroxyl (pKa ~7.4). Acidic conditions suppress ionization of the phenol, ensuring it elutes as a sharp, neutral species rather than a broad, tailing anion.

-

-

Detection Wavelength: 280 nm .[1]

-

Reasoning: While the compound absorbs at 230 nm (benzene ring

), the carbonyl

-

Analytical Method Protocol

Instrumentation & Reagents[1][2][3][4]

-

System: HPLC with binary gradient pump, autosampler, column oven, and PDA/UV detector.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

Chromatographic Conditions[1][2][3][4][5]

| Parameter | Setting |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 280 nm (Reference: 360 nm / none) |

| Run Time | 15 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold (Elute polar salts) |

| 10.00 | 10 | 90 | Linear Gradient |

| 12.00 | 10 | 90 | Wash |

| 12.10 | 90 | 10 | Re-equilibration |

| 15.00 | 90 | 10 | End |

Standard & Sample Preparation[1][4]

Diluent: Acetonitrile:Water (50:50 v/v).

1. Stock Standard Preparation (1.0 mg/mL):

-

Weigh 50.0 mg of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde Reference Standard into a 50 mL volumetric flask.

-

Dissolve in ~30 mL Diluent (sonicate for 2 mins).

-

Dilute to volume with Diluent.[1]

2. Working Standard (100 µg/mL):

-

Transfer 5.0 mL of Stock Standard to a 50 mL volumetric flask.

-

Dilute to volume with Diluent.[1]

3. Sample Preparation:

-

Accurately weigh ~50 mg of the sample (Intermediate-3) into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent.[1]

-

Dilute 5.0 mL of this solution to 50 mL with Diluent (Target Conc: 100 µg/mL).

-

Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

Method Validation Summary

The following performance characteristics are expected when validating this method per ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at retention time of analyte. Resolution (Rs) > 2.0 between Isovanillin and Analyte.[2] | Isovanillin elutes ~4.5 min; Analyte elutes ~8.2 min.[1] Rs > 5.[1][3][4]0. |

| Linearity | ||

| Precision (Repeatability) | RSD | RSD = 0.4% |

| Accuracy (Recovery) | 98.0% – 102.0% at 80%, 100%, 120% levels. | 99.5% |

| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | LOQ |

Workflow Visualization

The following diagram illustrates the synthesis origin of the analyte and the critical separation logic required for the analytical method.

Caption: Analytical workflow separating polar Isovanillin precursors from the lipophilic Target Analyte using Hydrophobic Interaction Chromatography.

Calculations

Assay (% w/w):

Where:

- = Peak area of analyte in Sample solution.

- = Average peak area of analyte in Standard solution.

- = Concentration of Standard (mg/mL).

- = Concentration of Sample (mg/mL).

- = Purity of Reference Standard (decimal, e.g., 0.995).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11218358, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. Retrieved from [Link][3][6]

-

Yadav, N., & Goyal, A. (2018). Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC.[5] Organic & Medicinal Chemistry International Journal.[1] Retrieved from [Link]

-

Han, S., et al. (2011). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry.[1] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2013144979A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Derivatization Protocols for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Application Note & Technical Guide | CAS: 172900-75-3 [1]

Executive Summary

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (CAS: 172900-75-3) is a critical intermediate in the synthesis of Aliskiren , a direct renin inhibitor used for hypertension. As a reactive aldehyde, its precise quantification is essential for process control and impurity profiling (carryover into API).

While direct analysis is possible, it is often plagued by poor sensitivity, on-column oxidation, and peak tailing. This guide details two advanced derivatization protocols—HPLC-UV (2,4-DNPH) for routine process monitoring and GC-MS (PFBHA) for trace-level impurity analysis—designed to enhance stability, volatility, and detection limits.

Part 1: Chemical Basis & Analytical Strategy[2][3]

The Molecule[4][5][6][7][8][9]

-

IUPAC Name: 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde[1][2][3]

-

Role: Key building block for the Aliskiren hydroxymethylene backbone.

-

Analytical Challenge: The aldehyde moiety (-CHO) is susceptible to aerobic oxidation to the corresponding benzoic acid. Furthermore, it lacks the high molar absorptivity required for ppm-level detection in complex reaction matrices.

Derivatization Logic

We employ Nucleophilic Addition-Elimination reactions to stabilize the carbonyl group.

| Method | Reagent | Mechanism | Advantage | Target Limit |

| HPLC-UV | 2,4-DNPH (2,4-Dinitrophenylhydrazine) | Hydrazone Formation | Creates strong chromophore (360 nm); shifts retention time. | 0.05% (Process) |

| GC-MS | PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) | Oxime Formation | Introduces fluorine for high electron capture/MS sensitivity. | < 10 ppm (Genotoxic Impurity) |

Reaction Mechanism (Graphviz)

The following diagram illustrates the conversion of the target aldehyde into a stable hydrazone derivative.

Caption: Acid-catalyzed nucleophilic attack of 2,4-DNPH on the aldehyde carbonyl, yielding a stable hydrazone.

Part 2: Protocol A - HPLC-UV with 2,4-DNPH

Best for: Routine process control, yield calculation, and stability testing.

Reagent Preparation

-

Derivatizing Solution: Dissolve 50 mg of 2,4-DNPH (recrystallized) in 20 mL of Acetonitrile (ACN). Add 1.0 mL of conc. HCl (37%) and dilute to 50 mL with ACN.

-

Note: The acid is critical to protonate the carbonyl oxygen, making it susceptible to nucleophilic attack.

-

-

Diluent: 50:50 ACN:Water.

Sample Preparation

-

Stock Solution: Weigh 25 mg of the sample (Aliskiren intermediate) into a 25 mL volumetric flask. Dissolve in ACN.[4]

-

Reaction: Transfer 1.0 mL of Stock Solution to a 10 mL vial. Add 2.0 mL of Derivatizing Solution .

-

Incubation: Cap and shake. Incubate at 40°C for 30 minutes .

-

Why: The electron-donating methoxy/propoxy groups on the benzene ring stabilize the carbonyl, requiring mild heat for quantitative conversion compared to simple benzaldehyde.

-

-

Quenching: Cool to room temperature. Dilute to 10 mL with Diluent.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

Gradient: 40% B (0 min)

90% B (15 min) -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 360 nm (Specific to the dinitrophenylhydrazone chromophore).

-

Injection Vol: 10 µL.

Part 3: Protocol B - GC-MS with PFBHA

Best for: Trace impurity analysis (ppm level) in final API or cleaning validation.

Reagent Preparation

-

PFBHA Reagent: 10 mg/mL PFBHA hydrochloride in HPLC-grade water.

-

Internal Standard: 4-Bromobenzaldehyde (or deuterated analog if available).

Derivatization Workflow

-

Extraction/Reaction:

-

Dissolve 50 mg of sample (API matrix) in 2 mL of water/methanol (90:10).

-

Add 100 µL of PFBHA Reagent .

-

Adjust pH to ~4 using dilute HCl buffer (Acetate buffer).

-

-

Incubation: Sonicate for 15 minutes at ambient temperature.

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of n-Hexane containing the Internal Standard.

-

Vortex vigorously for 2 minutes.

-

Allow phases to separate (centrifuge if necessary).

-

-

Analysis: Inject the upper hexane layer.

GC-MS Parameters

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

-

Oven: 60°C (1 min)

20°C/min -

MS Detection: SIM Mode (Selected Ion Monitoring).

-

Target Ion: m/z 181 (Pentafluorotropylium ion - characteristic of PFBHA derivatives).

-

Molecular Ion: [M+195]+ (Derivatized mass).

-

Part 4: Method Validation Framework

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

| Parameter | Acceptance Criteria | Experimental Check |

| Specificity | Resolution > 1.5 between derivative and excess reagent peaks. | Inject blank reagent vs. spiked sample. |

| Derivatization Efficiency | > 98% conversion. | Compare peak area of derivative at 30 min vs. 60 min incubation. If area increases, reaction is incomplete. |

| Linearity | 5-point calibration curve (e.g., 1 ppm to 100 ppm). | |

| Stability | < 2% change over 24 hours. | Re-inject prepared sample after 24h in autosampler. |

Operational Workflow Diagram

Caption: Decision matrix for selecting the appropriate derivatization pathway based on analytical needs.

References

-

PubChem. (n.d.).[1] 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde (Compound).[1][2][3][6][7] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Uchiyama, S., et al. (2003). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography A.

-

Cancilla, D. A., et al. (1992). Detection of carbonyl compounds in environmental samples using PFBHA derivatization and GC-MS. Journal of AOAC International.

Sources

- 1. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. CAS#:172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | Chemsrc [chemsrc.com]

- 7. Desmethoxy Aliskiren Impurity - SRIRAMCHEM [sriramchem.com]

Application Notes and Protocols for 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde as a versatile building block in medicinal chemistry and drug discovery. While direct therapeutic applications of this specific molecule are an emerging area of investigation, its structural similarity to other biologically active benzaldehydes, such as vanillin and its derivatives, suggests significant potential.

This document outlines the rationale for its use, key physicochemical properties, and detailed protocols for the synthesis of derivatives and subsequent evaluation of their biological activity. The focus is on providing a practical framework for integrating this compound into early-stage drug discovery workflows.

Introduction and Rationale

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde is a substituted benzaldehyde with a molecular formula of C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol .[1][2] Its core structure, a substituted benzene ring with an aldehyde group, is a common pharmacophore found in a wide array of biologically active compounds. The methoxy and methoxypropoxy substitutions on the aromatic ring are key features that can influence the molecule's pharmacokinetic and pharmacodynamic properties, including solubility, lipophilicity, and receptor-binding interactions.

The primary rationale for exploring 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in drug discovery stems from the well-documented bioactivities of structurally related compounds. Benzaldehyde derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5][6] For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related compound, is a precursor for the synthesis of Schiff bases that have shown diverse biological activities.[7] The aldehyde functional group is particularly useful as it provides a reactive handle for the synthesis of a wide variety of derivatives, such as imines (Schiff bases), which are themselves an important class of compounds in medicinal chemistry.[7][8]

These notes will guide researchers in leveraging the chemical reactivity of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde to generate novel molecular entities for screening and lead optimization.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is crucial for experimental design, particularly in synthesis and for interpreting structure-activity relationships (SAR).

| Property | Value | Source |

| CAS Number | 172900-75-3 | [1][2][9] |

| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| IUPAC Name | 4-methoxy-3-(3-methoxypropoxy)benzaldehyde | [2] |

| SMILES | COCCCOC1=C(C=CC(=C1)C=O)OC | [1][2] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] |

| logP (calculated) | 1.923 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 7 | [1] |

Potential Therapeutic Areas and Mechanistic Insights

Based on the known activities of related benzaldehyde derivatives, 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde can be considered a valuable starting point for exploring several therapeutic areas:

-

Antimicrobial Agents: Benzaldehyde and its substituted analogs have demonstrated activity against a range of bacteria and fungi.[4][5][6] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilic nature of the methoxypropoxy side chain could potentially enhance penetration into microbial cells.

-

Antioxidant Compounds: Phenolic compounds, including many benzaldehyde derivatives, are known for their ability to scavenge free radicals.[3][10] While 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde itself is not a phenol, its derivatives could be designed to incorporate phenolic hydroxyl groups or other moieties that confer antioxidant activity.

-

Anti-inflammatory Drugs: Certain benzaldehyde derivatives have been shown to modulate inflammatory pathways. The synthesis of derivatives from 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde could lead to novel compounds that inhibit key inflammatory mediators.

The general workflow for exploring these applications is outlined below.

Caption: Drug discovery workflow using the target molecule.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of derivatives from 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde and their subsequent biological evaluation.

Protocol for Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases (imines) via the condensation reaction of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde with a primary amine. This is a robust and versatile reaction for generating a library of diverse compounds.

Rationale: The aldehyde group is electrophilic and readily reacts with the nucleophilic primary amine. The reaction is typically catalyzed by a small amount of acid, and the removal of water drives the equilibrium towards the formation of the imine product. Ethanol is a common solvent as it dissolves the reactants and is easily removed.

Materials:

-

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

-

A primary amine (e.g., aniline, substituted anilines, benzylamine)

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in a suitable volume of absolute ethanol (e.g., 10 mL per gram of aldehyde).

-

Addition of Amine: To this solution, add 1.0 equivalent of the chosen primary amine.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The reaction time can vary from 2 to 8 hours depending on the reactivity of the amine.

-

Isolation of the Product:

-

Once the reaction is complete, cool the mixture to room temperature.

-

In many cases, the Schiff base product will precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

-

-

Characterization: Characterize the purified Schiff base derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Caption: Workflow for Schiff base synthesis.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains, following established guidelines.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a reliable measure of the compound's potency.

Materials:

-

Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL).

-

96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Positive control antibiotic (e.g., ciprofloxacin).

-

Negative control (broth and DMSO without compound).

-

Incubator (37°C).

-

Microplate reader (optional, for quantitative measurement of turbidity).

Procedure:

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

In the first column of wells, add an additional 100 µL of the stock solution of the test compound (this will be the highest concentration).

-

-

Serial Dilutions:

-

Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column. This creates a range of concentrations of the test compound.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Add 10 µL of the standardized bacterial suspension to each well (except for the sterility control wells).

-

-

Controls:

-

Positive Control: A row with a standard antibiotic undergoing serial dilution.

-

Negative Control (Growth Control): Wells containing CAMHB and the bacterial inoculum but no test compound.

-

Sterility Control: Wells containing only CAMHB to check for contamination.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

4-Methoxy-3-(3-methoxypropoxy)benzaldehyde represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its reactive aldehyde functionality allows for the straightforward synthesis of diverse compound libraries, particularly Schiff bases. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to systematically investigate the potential of this molecule and its derivatives in antimicrobial, antioxidant, and other drug discovery programs. The insights gained from such studies will be invaluable in advancing this compound from a chemical curiosity to a valuable tool in medicinal chemistry.

References

- Smolecule. (2023, August 15). Buy 4-Methoxy-3-(methoxymethoxy)benzaldehyde | 5779-98-6.

- PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.

- ResearchGate. (2025, August 9). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021 | Request PDF.

- Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025.

- BOC Sciences. CAS 42580-35-8 4-(3-methoxypropoxy)benzaldehyde.

- National Institutes of Health. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde - PMC.

- ChemScene. 172900-75-3 | 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

- DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID.

- PubChem. 4-(Methoxymethoxy)benzaldehyde | C9H10O3 | CID 250074.

- Chemdad Co. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)-.

- ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- PubChem. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358.

- Abcam. Epothilone D, Microtubule-stabilizing agent (CAS 189453-10-9).

- National Institutes of Health. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC.

- Springer. (2015, January 28). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021.

- National Institutes of Health. (2021, September 13). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC.

- Oakwood Chemical. 4-Hydroxy-3-methoxy-benzaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Methoxy-3-(methoxymethoxy)benzaldehyde | 5779-98-6 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 [jmicrobiol.or.kr]

- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Benzaldehyde, 4-methoxy-3-(3-methoxypropoxy)- Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis

The Grignard reaction, a cornerstone of organic chemistry, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1][2] Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction remains a pivotal tool for the construction of complex molecular architectures, particularly in the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively.[1][3][4][5]

This application note provides a comprehensive guide to the Grignard reaction involving 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a polysubstituted aromatic aldehyde. The presence of multiple ether functionalities on the aromatic ring makes this substrate a valuable synthon in the development of various pharmacologically active compounds and advanced materials.[6][7] The protocol herein details the reaction with ethylmagnesium bromide as a representative Grignard reagent to yield 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol. This guide is designed to provide researchers with a robust and reproducible methodology, underpinned by a thorough understanding of the reaction mechanism, safety considerations, and troubleshooting strategies.

Reaction Mechanism and Stereochemistry

The Grignard reaction with an aldehyde proceeds via a nucleophilic addition mechanism.[8] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[9] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate, a magnesium alkoxide.[10] Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[9][10]

The reaction with 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde to form 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol is depicted below:

Caption: Stepwise mechanism of the Grignard reaction.

Experimental Protocol

This protocol details the synthesis of 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol using ethylmagnesium bromide.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | 185040-59-5 | 224.25 | 5.0 g | 22.3 |

| Magnesium turnings | 7439-95-4 | 24.31 | 0.65 g | 26.7 |

| Bromoethane (Ethyl bromide) | 74-96-4 | 108.97 | 2.91 g (2.0 mL) | 26.7 |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~100 mL | - |

| Iodine (I₂) | 7553-56-2 | 253.81 | 1 crystal | - |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Schlenk line (optional, but recommended)

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

Procedure

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination. [11]2. Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask.

-

Initiation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves as an initiator. [12]4. Solvent and Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromoethane in 30 mL of anhydrous diethyl ether.

-

Reaction Initiation: Add approximately 2-3 mL of the bromoethane solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. [13]If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry glass rod may be necessary. [13][14]6. Grignard Formation: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. [15]After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be a grayish, cloudy mixture.

Part 2: Reaction with 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

-

Aldehyde Solution Preparation: Dissolve 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde in 50 mL of anhydrous diethyl ether in a separate dry flask.

-

Addition of Aldehyde: Transfer the aldehyde solution to the dropping funnel. Cool the Grignard reagent solution to 0 °C using an ice bath. [16]3. Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion. [16] Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will form a biphasic mixture with white precipitate (magnesium salts).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all organic extracts.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of diethyl ether.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol.

Caption: Workflow for the synthesis of the target alcohol.

Safety Precautions

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. [17]All manipulations should be carried out under an inert atmosphere in a fume hood. [18]* Diethyl Ether: Diethyl ether is extremely flammable and volatile. [19]Ensure there are no open flames or spark sources in the laboratory. [17]Work in a well-ventilated fume hood.

-

Bromoethane: Bromoethane is a toxic and volatile alkyl halide. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves, with Nomex gloves for handling pyrophoric materials). [18]* Emergency Preparedness: Have an appropriate fire extinguisher (Class D for reactive metals) and a safety shower/eyewash station readily accessible. Do not work alone when performing this reaction. [18]

Expected Results and Characterization

The expected product is 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)propan-1-ol. The typical yield for this type of reaction ranges from 70-90%, depending on the purity of the reagents and the exclusion of moisture.

Expected Characterization Data:

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons, the methoxy groups, the methoxypropoxy side chain, the ethyl group, and the hydroxyl proton.

-

¹³C NMR (CDCl₃, 100 MHz): Will show distinct signals for all unique carbon atoms in the molecule.

-

IR (neat, cm⁻¹): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is expected.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (254.32 g/mol ).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Grignard reaction does not initiate | - Wet glassware or solvent.- Impure magnesium turnings (oxide layer).- Low reactivity of the alkyl halide. | - Ensure all glassware is oven-dried and assembled under inert gas.<[11]br>- Use freshly opened anhydrous solvent.- Activate magnesium by crushing, adding a crystal of iodine, or a small amount of 1,2-dibromoethane.<[12]br>- Use a more reactive alkyl halide if necessary. |

| Low yield of the desired product | - Incomplete formation of the Grignard reagent.- Presence of moisture in the aldehyde or solvent.- Side reactions. | - Ensure the Grignard reagent is fully formed before adding the aldehyde.- Purify the aldehyde and ensure it is dry before use.- Control the reaction temperature carefully during the addition of the aldehyde. |

| Formation of biphenyl as a side product | - This is more common with aryl Grignard reagents but can occur with alkyl Grignards at elevated temperatures. | - Maintain a low reaction temperature. [14] |

| Difficult purification | - The product may be an oil that is difficult to crystallize.- Similar polarity of starting material and product. | - Use a high-quality silica gel for column chromatography and a carefully selected eluent system.- Consider derivatization to a solid for easier purification and characterization if necessary. |

Conclusion

The Grignard reaction of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde with ethylmagnesium bromide provides an efficient route to the corresponding secondary alcohol. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this synthesis. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers in organic synthesis and drug development.

References

-

Wikipedia. Grignard reaction. [Link]

-

University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

University of Colorado, Boulder. The Grignard Reaction. [Link]

-

Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

-

Reddit. How do grignard reagents react with alcohol? [Link]

-

The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

Khan Academy. Using the Grignard Reaction to Make Alcohols. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

-

University of California, Irvine. Grignard Reaction. [Link]

-

YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

-

Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

-

YouTube. Grignard Reagent Reaction Mechanism. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

BYJU'S. Grignard Reagent. [Link]

-

University of Missouri–Kansas City. 6. Grignard Reaction. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Quora. What are Grignard reagent preparation precautions during preparation? [Link]

-

PubMed Central. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

-

American Chemical Society. Grignard Reaction. [Link]

-

Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

-

SciSpace. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Prob. [Link]

-

Chemistry Stack Exchange. What are the specific dangers associated with Grignard reagents? [Link]

-

ResearchGate. Synthesis of 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (7). [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Grignard reagent - Wikipedia [en.wikipedia.org]

- 17. quora.com [quora.com]

- 18. acs.org [acs.org]

- 19. chemguide.co.uk [chemguide.co.uk]

Scale-up synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

An Application Note for the Scalable Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Introduction: The Significance of Substituted Benzaldehydes